CB2 Antagonist Potency Differentiation: Compound 39 IC50 vs. SR144528 and AM630 Binding Affinity
CB2 receptor antagonist 2 (compound 39) demonstrates an IC50 of 0.33 μM (330 nM) for CB2 receptor antagonism [1]. In contrast, SR144528 exhibits a binding affinity (Ki) of 0.6 nM for CB2 [2], representing an approximately 550-fold higher affinity than compound 39's functional potency. Similarly, AM630 shows a Ki of 31.2 nM for CB2 [3], which is approximately 10-fold more potent than compound 39. This quantitative potency distinction defines compound 39 as a moderately potent antagonist, offering a distinct experimental window compared to the subnanomolar affinity of SR144528 or the nanomolar affinity of AM630.
| Evidence Dimension | CB2 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 0.33 μM (330 nM) |
| Comparator Or Baseline | SR144528: Ki = 0.6 nM; AM630: Ki = 31.2 nM |
| Quantified Difference | Compound 39 is ~550-fold less potent than SR144528 (by Ki/IC50 ratio); ~10-fold less potent than AM630 |
| Conditions | Compound 39: Functional assay (ACS Chem Neurosci 2023); SR144528: Radioligand binding (J Pharmacol Exp Ther 1998); AM630: Radioligand binding (Br J Pharmacol 2012) |
Why This Matters
Compound 39's moderate potency (IC50 = 0.33 μM) provides a distinct experimental concentration window for dose-response studies, mitigating the potential for off-target effects at high concentrations that can occur with ultra-high-affinity tools like SR144528 (Ki = 0.6 nM).
- [1] Ge H, et al. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chem Neurosci. 2023. View Source
- [2] Rinaldi-Carmona M, et al. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor. J Pharmacol Exp Ther. 1998;284(2):644-650. View Source
- [3] NCATS Inxight Drugs. 6-Iodopravadoline (AM630). Ki values: CB2 = 31.2 nM, CB1 = 5.2 μM. View Source
